Product packaging for 4-Bromo-6-chloropicolinamide(Cat. No.:)

4-Bromo-6-chloropicolinamide

Cat. No.: B12999114
M. Wt: 235.46 g/mol
InChI Key: DXWBUQRAGUQCCF-UHFFFAOYSA-N
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Description

Overview of Picolinamide (B142947) Derivatives in Contemporary Organic Synthesis

Picolinamide, the amide derivative of picolinic acid, and its substituted analogs represent a cornerstone of modern organic and medicinal chemistry. The picolinamide moiety is frequently employed as a bidentate directing group in transition metal-catalyzed reactions. This functionality allows for the precise and site-selective activation of otherwise inert C–H bonds, enabling complex molecular architectures to be built from simple precursors. For instance, palladium-catalyzed reactions using a picolinamide directing group can facilitate the arylation, alkylation, and halogenation of specific C-H bonds, a valuable tool in creating diverse molecular scaffolds.

Beyond their utility in synthesis, picolinamide derivatives are integral to drug discovery and materials science. Researchers have designed and synthesized novel picolinamide derivatives as potential anticancer agents and as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2. rasayanjournal.co.incymitquimica.com The synthesis of fluorophenylpyrazole-picolinamide derivatives, for example, has yielded compounds with notable in vitro anticancer activity. rasayanjournal.co.in This dual role as a synthetic tool and a pharmacologically relevant scaffold underscores the continued importance of picolinamide research.

Significance of Halogen Substitution Patterns in Pyridine (B92270) Carboxamide Chemistry

The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine carboxamide core is a critical strategy for modulating a molecule's physicochemical and biological properties. Halogens exert a strong influence on the electronic environment of the aromatic ring through their inductive (electron-withdrawing) and resonance (electron-donating) effects. This electronic modulation can alter the reactivity of the entire molecule.

In pyridine carboxamide chemistry, halogen substituents serve several key purposes:

Tuning Reactivity: The electron-withdrawing nature of halogens can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack.

Blocking Metabolic Sites: In medicinal chemistry, halogens can be installed to block positions on a molecule that are prone to metabolic degradation, thereby improving pharmacokinetic profiles.

Providing Synthetic Handles: Halogen atoms, particularly bromine and iodine, are excellent leaving groups for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds.

The specific pattern of halogenation is crucial. The presence of multiple, different halogens on the same pyridine ring, as seen in 4-Bromo-6-chloropicolinamide, offers the potential for selective, stepwise functionalization based on the differential reactivity of the carbon-bromine and carbon-chlorine bonds. Studies on other halogenated pyridines have shown that the position and nature of the halogen can significantly affect biological activity. vulcanchem.com

Research Imperatives and Scope for this compound

While extensive research literature focusing exclusively on this compound is not prominent, its chemical structure points to significant potential as a valuable research intermediate and building block in organic synthesis. The compound is a di-halogenated picolinamide, positioning it as a versatile scaffold for constructing more complex molecules.

The primary research imperative for this compound is its use in synthetic chemistry. The presence of both a bromine atom at the 4-position and a chlorine atom at the 6-position is of particular interest. In palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization; a reaction could be performed at the C4-Br position while leaving the C6-Cl position intact for a subsequent, different transformation.

A plausible synthetic route to this compound would likely involve the amidation of its corresponding carboxylic acid, 4-bromo-6-chloropyridine-2-carboxylic acid. A patented method for preparing this precursor from 2,4-dihydroxy-6-methylpyridine highlights a feasible pathway for its synthesis on a research scale. patsnap.com This process involves sequential halogenation and oxidation steps to furnish the required acid intermediate. patsnap.com

The research scope for this compound is centered on its utility as a chemical intermediate for creating libraries of novel compounds for agrochemical and pharmaceutical screening. Its defined structure and differential reactivity at the halogenated sites make it an ideal starting material for developing new substituted pyridines with potentially interesting biological activities.

Table 1: Chemical Compound Properties

PropertyValue
Compound Name This compound
Synonyms 4-Bromo-6-chloro-pyridine-2-carboxamide
Molecular Formula C₆H₄BrClN₂O
Molecular Weight 235.47 g/mol
Structure A pyridine ring substituted with a carboxamide group at position 2, a bromine atom at position 4, and a chlorine atom at position 6.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClN2O B12999114 4-Bromo-6-chloropicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

4-bromo-6-chloropyridine-2-carboxamide

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11)

InChI Key

DXWBUQRAGUQCCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)N)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Chloropicolinamide and Analogous Structures

Direct Synthetic Approaches to 4-Bromo-6-chloropicolinamide

Direct synthesis routes focus on the late-stage introduction of key functional groups onto a picolinamide (B142947) or picolinic acid skeleton. These methods are often efficient but rely on the selective reactivity of different positions on the pyridine (B92270) ring.

The regioselective halogenation of pyridine rings is a foundational challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. However, the introduction of directing groups can facilitate C-H functionalization with high regioselectivity. rsc.org

For a compound like this compound, the substitution pattern is achieved by leveraging the electronic properties of the pyridine nitrogen and the carboxamide group. Modern synthetic methods have moved beyond classical electrophilic halogenation, which often yields mixtures of isomers. Advanced techniques include:

Directed C–H Functionalization: Functional groups can act as internal ligands to direct metal catalysts to specific C-H bonds. rsc.org For pyridine derivatives, the nitrogen atom itself or a substituent like an amide can direct halogenation to ortho or meta positions, depending on the reaction mechanism.

Designed Phosphine (B1218219) Reagents: Specialized phosphine reagents can be used to achieve site-selective halogenation of pyridines and other azines. nih.gov This process involves the formation of electrophilic phosphonium (B103445) salts, which are then displaced by halide ions from metal halides or halogen acids. nih.gov This method offers high selectivity, even in complex molecules. nih.gov

Halodeboronation: A two-step process involving an initial regioselective borylation of a C-H bond, followed by a halodeboronation reaction, can precisely install a halogen atom. nih.gov This strategy has been successfully applied to the ortho-halogenation of N-aryl amides and demonstrates the power of using boron intermediates to control regioselectivity. nih.gov

The synthesis of the 4-bromo-6-chloro pattern specifically would likely involve a sequence of reactions where one halogen is introduced, modifying the electronic properties of the ring and directing the subsequent introduction of the second halogen.

The final step in many syntheses of this compound is the formation of the amide bond. This is typically achieved through the amidation of its corresponding carboxylic acid precursor, 4-bromo-6-chloropicolinic acid. This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods.

The general process involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an equivalent reagent. Common strategies include:

Conversion to Acyl Halide: The picolinic acid is first treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This intermediate readily reacts with ammonia to yield the desired picolinamide.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and an amine source. These reagents activate the carboxyl group in situ.

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDicyclohexylcarbodiimide (DCC)Forms an O-acylisourea intermediate that is highly reactive towards nucleophiles. Often used with additives like HOBt to prevent side reactions. researchgate.net
Phosphonium SaltsBOP, PyBOPGenerate activated acylphosphonium species.
Uronium/Guanidinium SaltsHBTU, HATUForm activated esters that readily react with amines.

A typical laboratory preparation would involve reacting 4-bromo-6-chloropicolinic acid with a suitable coupling reagent and an ammonia source in an appropriate solvent at room temperature. google.com

Multi-Step Synthesis Pathways from Simpler Pyridine Building Blocks

Multi-step syntheses offer the flexibility to construct complex molecules from readily available and less expensive starting materials. This approach allows for the sequential and controlled introduction of functional groups.

The most direct multi-step pathway to this compound begins with the synthesis of its immediate precursor, 4-bromo-6-chloropyridine-2-carboxylic acid (CAS 1060805-66-4). sigmaaldrich.comchemicalbook.com This key intermediate can be prepared via several routes.

One patented method starts from 2,4-dihydroxy-6-methylpyridine. patsnap.com The synthesis involves a sequence of substitution and oxidation reactions:

Primary Substitution (Bromination): The starting material is reacted with a brominating agent like phosphorus oxybromide to replace a hydroxyl group with bromine, yielding 2-hydroxy-4-bromo-6-methylpyridine. patsnap.com

Secondary Substitution (Chlorination): The remaining hydroxyl group is then replaced by chlorine using a chlorinating agent such as phosphorus oxychloride, resulting in 4-bromo-2-chloro-6-methylpyridine. patsnap.com

Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid. While the patent focuses on the intermediate, a common method for this transformation is the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), a technique described for analogous structures like 4-bromo-2-methylpyridine (B16423). guidechem.com

Once the 4-bromo-6-chloropyridine-2-carboxylic acid intermediate is obtained, it is converted to the final picolinamide product using the amidation methods described in section 2.1.2.

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, efficiency, and environmental impact. google.com Operationally simple processes with a limited number of steps are highly desirable to reduce manufacturing costs. google.com

For the synthesis of this compound, optimization would focus on several key areas:

Reagent Selection: Choosing less expensive and hazardous reagents is paramount. For the oxidation step, while KMnO₄ is effective, alternative catalytic air-oxidation methods might be explored to improve the process's green credentials. guidechem.com

Solvent and Catalyst: Minimizing solvent use and employing recyclable catalysts can significantly lower costs and waste.

Process Parameters: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and minimize the formation of impurities. The synthesis of 4-bromopyridine-2-carboxylic acid from 4-bromo-2-methylpyridine highlights the importance of temperature control (70-80°C) during KMnO₄ oxidation to ensure complete reaction and high yield. guidechem.com

Purification: Industrial processes aim to avoid chromatographic purification, which is not practical on a large scale. patsnap.com The goal is to design reaction and workup conditions that yield a product of sufficient purity through simple filtration and crystallization.

ParameterLaboratory Scale Synthesis (Example)Industrial Scale-Up Considerations
Starting Material 4-bromo-2-methylpyridine (10.0 mL)Bulk sourcing, cost analysis, and purity specifications.
Oxidizing Agent Potassium permanganate (39.5 g)Cost, safety of handling large quantities, waste disposal (MnO₂).
Solvent Water (200 mL)Water is ideal (low cost, safe), but wastewater treatment is a factor.
Temperature Control Heated to 75-82°C in a flaskRequires large-scale reactors with efficient heating/cooling systems to manage exotherms.
Purification Filtration and crystallizationDevelop robust crystallization procedures to meet purity targets without chromatography.

Advanced Synthetic Techniques for Picolinamide Formation

The field of organic synthesis is continually evolving, with new methods offering greater efficiency and versatility. For picolinamide synthesis, several advanced techniques are noteworthy.

One innovative approach is the use of the picolinamide functional group itself as a traceless directing group. researchgate.net In certain cobalt-catalyzed reactions, the picolinamide moiety can direct C-H bond activation at a specific position on another part of the molecule to facilitate the formation of new rings, after which the directing group is cleaved. researchgate.net This strategy enables the construction of complex heterocyclic systems like isoquinolines. researchgate.net

Furthermore, novel methods for amide bond formation are being developed to overcome the limitations of traditional coupling reagents, which can be expensive and generate stoichiometric waste. A recently developed three-component reaction utilizes isocyanides, alkyl halides, and water to rapidly form amides. catrin.com This method is sustainable, uses readily available starting materials, and has been successfully scaled up, demonstrating its potential for industrial applications. catrin.com Such innovative and efficient reactions represent the future of amide and picolinamide synthesis. catrin.com

Ritter Reaction for Picolinamide Synthesis

The Ritter reaction is a well-established chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org This reaction provides a direct pathway to the picolinamide core structure. The synthesis of picolinamides can be achieved through the Ritter reaction of 2-cyanopyridine (B140075) with various alcohols and alkenes. x-mol.com This approach is noted for its operational simplicity and the use of inexpensive reagents. x-mol.com

The mechanism proceeds via the electrophilic addition of a carbenium ion (generated from an alcohol or alkene in acidic media) to the nitrogen atom of the nitrile. organic-chemistry.orgopenochem.org This forms a nitrilium ion intermediate, which is subsequently hydrolyzed upon aqueous work-up to yield the final amide. organic-chemistry.org A variety of substrates capable of generating a stable carbenium ion, such as secondary, tertiary, and benzylic alcohols, are suitable for this transformation. openochem.org

While traditionally requiring harsh acidic conditions, newer methods have been developed using various Lewis acids and catalysts to promote the reaction under milder conditions. rsc.org For instance, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been shown to be an effective additive for the synthesis of amides from secondary alcohols and nitriles. rsc.org However, it has been observed that heteroaryl nitriles, such as those based on pyridine, may yield the hydrolysis product to some extent under certain reaction conditions. rsc.org

Table 1: Catalysts and Conditions for Ritter-Type Reactions

Catalyst/ReagentSubstratesKey Features
Strong Acids (e.g., H₂SO₄)Nitriles, Alcohols, AlkenesTraditional method, harsh conditions. wikipedia.org
Fe(NO₃)₃·9H₂OSecondary Alcohols, NitrilesLess toxic and costly catalyst, milder conditions. rsc.org
Fe(ClO₄)₃·H₂OEsters, NitrilesConvenient for amide synthesis from esters. organic-chemistry.org
Polyoxometalate-Ionic LiquidAlcohols, NitrilesEfficient catalyst system for amide synthesis. organic-chemistry.org

Copper-Catalyzed Chemoselective Methods for Picolinamide Derivatives

Copper catalysis offers a versatile and cost-effective platform for the synthesis and functionalization of picolinamide derivatives. These methods often utilize the picolinamide moiety as a directing group to achieve high chemoselectivity in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.

One notable application is the copper-catalyzed transformation of ketones into amides, which proceeds via the cleavage of a C(CO)–C(alkyl) bond. rsc.orgresearchgate.net In this process, the picolinamide directing group facilitates the chelation-assisted C-N bond formation, with inexpensive copper(II) acetate (B1210297) serving as a convenient catalyst. rsc.orgresearchgate.net This strategy allows for the conversion of unactivated alkyl ketones into more complex amide structures. rsc.org

Furthermore, copper-catalyzed Chan-Lam coupling reactions are instrumental in forming C-N bonds, typically for the N-arylation of amines, amides, and heterocycles using arylboronic acids. mdpi.com Copper(II) complexes have demonstrated efficacy as catalysts in these reactions, facilitating the formation of N-aryl picolinamide derivatives under mild, often base-free, conditions. mdpi.com This method is compatible with a wide range of functional groups. mdpi.com Other copper-catalyzed reactions include C-H amination, where the picolinamide group can direct the introduction of an amino group at a specific position on an aromatic or heteroaromatic ring. researchgate.net

Table 2: Copper-Catalyzed Reactions for Picolinamide Derivatives

Reaction TypeCatalystSubstratesProduct Type
C(CO)-C(alkyl) CleavageCu(II)-acetateKetones with picolinamide directing groupComplex Amides rsc.orgresearchgate.net
Chan-Lam CouplingCu(II) amine-imine complexesPicolinamides, Arylboronic acidsN-Aryl Picolinamides mdpi.com
C-H AminationCopper(II) catalystsArenes with picolinamide directing groupOrtho-aminated derivatives researchgate.net
α-functionalizationCopper catalyst systemNitroalkanes, Propargyl bromidesHomopropargylic nitroalkanes nih.gov

Palladium-Catalyzed Cross-Coupling Approaches in Picolinamide Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the construction of C-C, C-N, and C-O bonds. researchgate.netnih.govunibo.it These methods are particularly valuable for modifying halogenated picolinamide precursors, such as this compound, by introducing a wide array of substituents.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A palladium(0) species first reacts with an organic halide (e.g., bromopicolinamide) in the oxidative addition step. This is followed by transmetalation with an organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.org

For a di-halogenated substrate like this compound, the difference in reactivity among halogens (I > Br > OTf >> Cl > F) allows for selective, sequential functionalization. libretexts.org The more reactive C-Br bond can be targeted first in a cross-coupling reaction, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This enables the controlled and divergent synthesis of complex picolinamide analogues. The picolinamide group itself can also act as a directing group in palladium-catalyzed C-H activation/coupling reactions to form new heterocyclic systems. rsc.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic ReagentKey Bond FormedTypical Catalyst Precursor
Suzuki CouplingOrganoborane (Boronic acid/ester)C-C (Aryl-Aryl, etc.)Pd(OAc)₂, Pd(PPh₃)₄ libretexts.org
Stille CouplingOrganotin (Stannane)C-C (Aryl-Aryl, etc.)Pd(PPh₃)₄
Heck CouplingAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂, CuI (co-catalyst)
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)Pd₂(dba)₃

Stereoselective Synthesis of Chiral Picolinamide Analogues

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in pharmaceutical chemistry, as the biological activity of a compound often resides in a single enantiomer. nih.gov Stereoselective synthesis strategies are therefore critical for creating chiral picolinamide analogues, where chirality may be present in a substituent on the pyridine ring or, more commonly, on the amide side-chain.

One major strategy is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer preferentially over the other. nih.gov For example, the enantioselective synthesis of chiral amides can be achieved through the rhodium-catalyzed carbene insertion into an amide N-H bond. nih.gov This method efficiently creates a stereogenic center adjacent to the amide nitrogen. nih.gov Another catalytic approach involves the enantioselective addition of nucleophiles to imines, guided by chiral catalysts such as bifunctional aminothioureas. figshare.com

A second common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. For instance, chiral sulfinamides can serve as effective auxiliaries. figshare.comresearchgate.net The addition of a nucleophile to an imine derived from a chiral sulfinamide can proceed with high diastereoselectivity, allowing for the separation of diastereomers and subsequent conversion into the desired chiral amine and picolinamide products. figshare.com

Table 4: Strategies for Stereoselective Synthesis

StrategyDescriptionExample
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer.Rh-catalyzed carbene N-H insertion to form chiral amides. nih.gov
Chiral Auxiliaries A removable chiral group is attached to the substrate to direct the stereochemical outcome of a reaction.Use of a chiral sulfinamide to direct nucleophilic addition to an imine. figshare.comresearchgate.net
Substrate Control An existing chiral center in the starting material influences the stereochemistry of a new chiral center.Diastereoselective reductions or alkylations of a picolinamide bearing a chiral side chain.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Chloropicolinamide

Halogen-Directed Functionalization Reactions

The differential reactivity of the C-Br and C-Cl bonds in 4-Bromo-6-chloropicolinamide allows for selective transformations, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, enabling site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of dihalogenated pyridines like this compound, the selectivity of these reactions is often dictated by the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl).

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used transformation. For a substrate such as this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the more reactive C4-bromo position. A typical catalytic system for such a transformation involves a palladium(0) source, such as Pd(PPh₃)₄, and a base, like K₃PO₄, in a suitable solvent system like 1,4-dioxane. acs.org The higher reactivity of the C-Br bond allows for the selective formation of a 4-aryl-6-chloropicolinamide derivative, leaving the C-Cl bond intact for potential subsequent functionalization.

CatalystLigandBaseSolventTemperature (°C)Outcome
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80Selective C4-arylation
Pd(OAc)₂2-(dicyclohexylphosphino)biphenylK₂CO₃Toluene/H₂O100C4-arylation

The Stille coupling utilizes organotin reagents and offers a complementary method for C-C bond formation. psu.edunih.gov Similar to the Suzuki coupling, the reaction of this compound with an organostannane in the presence of a palladium catalyst is anticipated to occur preferentially at the C4 position. The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. psu.edu

CatalystLigandAdditiveSolventTemperature (°C)Outcome
Pd(PPh₃)₄PPh₃LiClToluene80-100Selective C4-arylation/vinylation
PdCl₂(PPh₃)₂PPh₃CuIDMF80Selective C4-alkynylation

The Hiyama coupling , which employs organosilanes, presents another avenue for cross-coupling. wikipedia.orgorganic-chemistry.org Activation of the organosilane is typically required, often with a fluoride (B91410) source like TBAF. For this compound, a Hiyama coupling would also be expected to show selectivity for the C-Br bond, allowing for the introduction of various organic moieties at the C4 position.

CatalystLigandActivatorSolventTemperature (°C)Outcome
Pd(OAc)₂P(Cy)₃TBAFDioxane110Selective C4-arylation
[Pd(allyl)Cl]₂SPhosNaOHToluene/H₂O100Selective C4-arylation

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions. Nickel catalysts can often cleave stronger C-Cl bonds, offering different reactivity profiles. In the case of this compound, while palladium catalysis would likely favor reaction at the C-Br bond, nickel-based systems could potentially be tuned to react at the C-Cl bond, or to achieve double cross-coupling under more forcing conditions.

Nickel-catalyzed cross-electrophile coupling reactions, for instance, can couple two different organic halides. squarespace.com Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving Ni(I)/Ni(III) catalytic cycles. squarespace.com For this compound, a nickel-catalyzed reductive coupling with another aryl halide could potentially lead to the formation of biaryl products. The selectivity would depend on the specific nickel catalyst, ligand, and reaction conditions employed.

CatalystLigandReductantSolventTemperature (°C)Potential Outcome
NiBr₂·diglyme4,4'-di-tert-butyl-2,2'-bipyridineZnDMF60C-Br or C-Cl functionalization
Ni(OAc)₂8-aminoquinoline---C-H coupling

Rhodium-Catalyzed Hydroarylation Reactions Involving Halogenated Picolinamides

Rhodium-catalyzed reactions offer unique reactivity for C-H functionalization and addition reactions. While specific examples of rhodium-catalyzed hydroarylation on this compound are not prevalent in the literature, the principles of such reactions on related systems can be considered. Rhodium(I)-catalyzed hydroarylation of alkenes with arylboronic acids, for example, allows for the addition of an aryl group and a hydrogen atom across a double bond. nih.gov In a hypothetical scenario involving a derivative of this compound containing an alkene moiety, a rhodium catalyst could facilitate an intramolecular hydroarylation, leading to the formation of a new cyclic structure. The presence of the halogen atoms could influence the electronic properties of the pyridine (B92270) ring and potentially affect the catalytic cycle.

Picolinamide (B142947) as a Directing Group in C-H Functionalization

The picolinamide moiety is a well-established bidentate directing group for transition metal-catalyzed C-H functionalization reactions. nih.gov The nitrogen atom of the pyridine ring and the amide's carbonyl oxygen can chelate to a metal center, positioning it in proximity to the ortho-C-H bonds of an adjacent aromatic ring or the γ-C(sp³)-H bonds of an alkyl chain.

Ortho-C-H Functionalization (Arylation, Halogenation, Alkoxylation)

In a suitably substituted derivative of this compound, where the amide nitrogen is attached to an aromatic group (e.g., an N-benzyl group), the picolinamide can direct the functionalization of the ortho-C-H bonds of that aromatic ring.

Ortho-C-H arylation can be achieved using palladium catalysis. nih.gov The reaction typically involves a palladium(II) catalyst, an oxidant, and an arylating agent such as an aryl iodide or boronic acid. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes reaction with the arylating agent.

Ortho-C-H halogenation provides a route to introduce additional halogen atoms onto the substrate. researchgate.netmdpi.compsu.edu Palladium-catalyzed methods using sources like N-halosuccinimides (NXS) can selectively halogenate the ortho position of the N-aryl group. For instance, a Pd(OAc)₂ catalyst can be used to direct the bromination or iodination of an N-benzylpicolinamide. mdpi.com

Ortho-C-H alkoxylation can introduce an alkoxy group at the ortho position. While direct examples on picolinamide-directed systems with halogenated pyridines are less common, analogous transformations on other directed systems, such as those using oxazoline (B21484) directing groups, have been reported. nih.gov These reactions often employ a palladium catalyst and an oxidant in an alcohol solvent, which also serves as the alkoxy source. nih.gov

FunctionalizationCatalystReagentOxidant/AdditiveSolventOutcome
ArylationPd(OAc)₂Aryl IodideAg₂CO₃TolueneOrtho-arylation of N-aryl group
HalogenationPd(OAc)₂NXS-DCEOrtho-halogenation of N-aryl group
AlkoxylationPd(OAc)₂AlcoholK₂S₂O₈AlcoholOrtho-alkoxylation of N-aryl group

Strategic Cleavage and Recycling of the Picolinamide Directing Group

A key aspect of using a directing group in synthesis is its efficient removal after the desired transformation has been accomplished. The picolinamide directing group can be cleaved under various conditions to reveal a free amine.

One common method for cleavage is acidic or basic hydrolysis, although this can sometimes require harsh conditions. Milder reductive cleavage methods have also been developed. For example, treatment with zinc powder in the presence of hydrochloric acid can effectively remove the picolinamide group. semanticscholar.org

More recently, nickel-catalyzed methods for the cleavage of the picolinamide group have been reported. semanticscholar.orgnih.gov A two-step protocol involving N-Boc activation of the picolinamide followed by a nickel-catalyzed esterification reaction with ethanol (B145695) can efficiently yield the N-Boc protected amine. semanticscholar.orgnih.gov A significant advantage of this method is the ability to recover the picolinamide byproduct as ethyl picolinate, which can then be recycled to synthesize new picolinamide-containing substrates. semanticscholar.orgnih.gov

Cleavage MethodReagentsProductRecyclable Byproduct
Reductive CleavageZn, HClFree AminePicolinic acid
Ni-catalyzed Cleavage1. Boc₂O, DMAP 2. Ni(cod)₂, EtOHN-Boc AmineEthyl picolinate

Reactivity of the Amide Moiety

The amide functional group in this compound presents a key site for chemical transformations. Its reactivity is influenced by the electronic properties of the substituted pyridine ring and the inherent stability of the amide bond.

Nucleophilic Acyl Substitution and Amide Interconversions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. For amides, the leaving group would be an amine anion, which is a very strong base and therefore a poor leaving group. This makes amides the least reactive among the common carboxylic acid derivatives.

The reactivity order for nucleophilic acyl substitution is as follows: Acyl Halides > Acid Anhydrides > Esters > Amides

This low reactivity is attributed to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, harsh reaction conditions are often required to induce nucleophilic acyl substitution on amides.

For this compound, direct hydrolysis to the corresponding carboxylic acid (4-bromo-6-chloropicolinic acid) would require strong acidic or basic conditions and elevated temperatures. Similarly, amide interconversions, where the -NH2 group is replaced by another amine, are generally unfavorable without activation. One strategy to facilitate such transformations is the activation of the amide, for instance, by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon.

Reaction TypeReagents/ConditionsProduct TypeGeneral Reactivity
Hydrolysis (Acid-catalyzed)H3O+, HeatCarboxylic AcidLow
Hydrolysis (Base-catalyzed)NaOH, HeatCarboxylate SaltLow
Amide InterconversionR2NH, HeatNew AmideVery Low

Reductive Cleavage of Picolinic Amides

A notable reaction of picolinamides is their reductive cleavage to yield the corresponding amines. This transformation is particularly useful as the picolinamide group can serve as a protecting group for amines. A mild and efficient method for this cleavage involves the use of excess zinc dust in aqueous hydrochloric acid at room temperature. researchgate.netcam.ac.ukresearchgate.net

This reaction is believed to proceed via a multi-step mechanism involving the reduction of the pyridine ring, which facilitates the cleavage of the amide C-N bond. The mild conditions of this procedure offer good functional group tolerance, making it a valuable synthetic tool. cam.ac.uk

General Reaction for Reductive Cleavage of Picolinamides:

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic character strongly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation of the ring. wikipedia.org Therefore, electrophilic substitution on the ring of this compound is expected to be very difficult to achieve.

Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. In this compound, both the bromo and chloro substituents are potential leaving groups for NAS.

The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the halide ion. libretexts.org The presence of electron-withdrawing groups, such as the amide and the other halogen, can further activate the ring towards nucleophilic attack.

The positions of the substituents on the pyridine ring are crucial in determining the regioselectivity of the attack. For halopyridines, nucleophilic substitution occurs preferentially at the 2- and 4-positions. youtube.com

Chemo- and Regioselectivity in Transformations Involving Multiple Reactive Sites

This compound possesses multiple reactive sites, leading to potential challenges and opportunities in chemoselectivity and regioselectivity. The main reactive sites are:

The amide moiety (carbonyl carbon).

The C4 position bearing the bromo substituent.

The C6 position bearing the chloro substituent.

Chemoselectivity: When reacting with a nucleophile, there is a competition between nucleophilic acyl substitution at the amide carbonyl and nucleophilic aromatic substitution at the halogen-bearing ring carbons. Given the low reactivity of the amide group towards nucleophilic acyl substitution, it is likely that under many conditions, nucleophilic aromatic substitution at the pyridine ring will be favored, especially with potent nucleophiles.

Regioselectivity in Nucleophilic Aromatic Substitution: In the context of nucleophilic aromatic substitution, there is a question of whether the nucleophile will replace the bromine at C4 or the chlorine at C6. Generally, in nucleophilic aromatic substitution reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, which is opposite to the trend in S_N2 reactions. However, the stability of the intermediate Meisenheimer complex also plays a significant role. The positions of the existing electron-withdrawing groups relative to the point of attack are critical for stabilizing this intermediate.

For this compound, nucleophilic attack at the C4 position would be activated by the electron-withdrawing amide group at C2 and the chloro group at C6. Attack at the C6 position would be activated by the amide group at C2 and the bromo group at C4. Detailed electronic structure calculations would be needed to definitively predict the most favorable site of attack, but it is a point of significant interest for synthetic applications.

Reactive SiteType of ReactionActivating/Deactivating FactorsProbable Reactivity
Amide CarbonylNucleophilic Acyl SubstitutionResonance stabilization (deactivating)Low
C4-BrNucleophilic Aromatic SubstitutionActivation by ring N, C2-amide, C6-ClHigh
C6-ClNucleophilic Aromatic SubstitutionActivation by ring N, C2-amide, C4-BrHigh

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Key Synthetic Intermediate for Complex Molecules

The presence of two distinct halogen atoms at the 4- and 6-positions of the pyridine (B92270) ring, along with the amide functionality at the 2-position, makes 4-Bromo-6-chloropicolinamide a highly adaptable intermediate for the synthesis of complex molecules. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions allows for sequential and selective functionalization, providing a pathway to a wide array of polysubstituted pyridine derivatives.

While direct applications of this compound in the construction of diverse heterocyclic scaffolds are still an area of growing research, its potential is significant. Through sequential cross-coupling reactions, functional groups can be introduced at the 4- and 6-positions. These newly introduced functionalities can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the introduction of an amine and a carboxylic acid at these positions could facilitate the formation of a fused pyridopyrimidinone ring system. Similarly, strategic installation of other reactive groups can pave the way for the synthesis of a variety of bicyclic and polycyclic heteroaromatic compounds, which are key components in many pharmaceutical and agrochemical products.

The utility of this compound as a precursor for substituted pyridine derivatives has been demonstrated in patent literature. A notable example is its use in a Suzuki cross-coupling reaction to synthesize a pyrazolyl-substituted chloropicolinamide. google.com In this reaction, the bromo group at the 4-position is selectively coupled with a boronic ester, leaving the chloro group at the 6-position intact for potential further modification.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compound1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl2K3PO41,4-Dioxane/Water6-chloro-4-(1-methyl-1H-pyrazol-5-yl)picolinamide

This selective functionalization highlights the potential of this compound in building complex substitution patterns on the pyridine ring. Other palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes, could foreseeably be employed to introduce a wide variety of substituents at the 4- and 6-positions, further expanding the library of accessible substituted pyridine derivatives.

Utility in Directed C-H Activation Strategies

The picolinamide (B142947) functional group is a well-established directing group in transition metal-catalyzed C-H activation. This strategy allows for the functionalization of otherwise unreactive C-H bonds in a highly site-selective manner, providing a powerful tool for molecular synthesis.

The nitrogen atom of the pyridine ring and the amide nitrogen of the picolinamide group can chelate to a metal catalyst, such as palladium, forming a stable five-membered metallacycle. This brings the catalytic center in close proximity to a specific C-H bond, typically at the ortho-position of a substituent on the amide nitrogen, facilitating its activation and subsequent functionalization. This directed approach enables the formation of new carbon-carbon bonds with high regioselectivity. While specific examples utilizing this compound in this context are yet to be widely reported, the principle is well-established with other picolinamide derivatives. This methodology could be applied to derivatives of this compound to achieve site-selective arylation, alkylation, or alkenylation.

Directed C-H activation is a powerful strategy for the efficient construction of complex molecules from readily available starting materials. By enabling the direct formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalization, this approach significantly shortens synthetic routes and improves atom economy. The picolinamide moiety within a derivative of this compound could be employed to orchestrate intricate bond-forming cascades, allowing for the rapid assembly of complex molecular frameworks. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where molecular complexity is often a significant challenge.

Development of Novel Organometallic Complexes Incorporating Picolinamide Ligands

The picolinamide scaffold is an effective bidentate ligand for a variety of transition metals, and there is a growing interest in the synthesis and application of organometallic complexes containing picolinamide-based ligands.

Research has shown that picolinamide and its derivatives can form stable complexes with metals such as ruthenium, rhodium, and iridium. These complexes have shown potential in various catalytic applications and as therapeutic agents. For instance, half-sandwich complexes of rhodium, iridium, and ruthenium with picolinamide ligands have been prepared and investigated for their anti-cancer properties.

The use of this compound as a ligand would introduce halogen substituents onto the picolinamide backbone. These electron-withdrawing groups can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This can have a significant impact on the reactivity, stability, and catalytic activity of the resulting organometallic complex. The synthesis of such complexes could lead to the development of new catalysts with enhanced performance or novel therapeutic agents with improved efficacy.

MetalComplex TypePotential Application
RutheniumHalf-sandwich picolinamide complexAnticancer agent, Catalyst
RhodiumHalf-sandwich picolinamide complexAnticancer agent, Catalyst
IridiumHalf-sandwich picolinamide complexAnticancer agent, Catalyst

The bromo and chloro substituents also offer handles for post-coordination modification of the ligand, allowing for the synthesis of more complex and tailored organometallic structures.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Probing

Proton (¹H) NMR spectroscopy would be instrumental in defining the substitution pattern on the pyridine (B92270) ring of 4-Bromo-6-chloropicolinamide. The pyridine ring possesses two aromatic protons. Due to the dissymmetric substitution (bromo, chloro, and amide groups), these two protons would be in distinct chemical environments and are expected to appear as two separate signals in the ¹H NMR spectrum. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the halogen atoms and the amide group. Furthermore, the protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H Expected in the aromatic region (δ 7.0-9.0) Doublet
Pyridine H Expected in the aromatic region (δ 7.0-9.0) Doublet
Amide NH₂ Variable, potentially broad (δ 5.0-8.0) Singlet

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, six distinct signals would be anticipated in the broadband decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the substituted pyridine ring and the amide carbonyl group. The chemical shifts of the carbon atoms directly bonded to the bromine, chlorine, and nitrogen atoms, as well as the carbonyl carbon, would be significantly influenced by the electronegativity of these heteroatoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Amide) ~160-170
C-Br ~110-125
C-Cl ~145-155
C-CON ~140-150
Pyridine CH ~120-140
Pyridine CH ~120-140

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Assignments and Band Analysis

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary amide group would give rise to several distinct vibrations, including N-H stretching (typically two bands in the 3400-3100 cm⁻¹ region), a strong C=O stretching (Amide I band, ~1650-1680 cm⁻¹), and N-H bending (Amide II band, ~1600-1640 cm⁻¹). The aromatic pyridine ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be expected in the lower frequency "fingerprint" region of the spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amide N-H Stretch 3400-3100
Aromatic C-H Stretch >3000
Amide C=O Stretch (Amide I) 1650-1680
Amide N-H Bend (Amide II) 1600-1640
Pyridine Ring C=C, C=N Stretch 1600-1400
C-Cl Stretch C-Cl Stretch 800-600
C-Br Stretch C-Br Stretch 700-500

Note: This table is predictive and not based on experimental data.

Application of Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. For this compound, which is expected to be a solid, ATR-IR would be a convenient and rapid method to obtain its infrared spectrum. The resulting spectrum would be comparable to a traditional transmission IR spectrum and would provide the same valuable information regarding functional group identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, this technique is particularly informative due to the characteristic isotopic patterns of the bromine and chlorine atoms.

The molecular formula for this compound is C₆H₄BrClN₂O. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) results in a distinctive isotopic cluster for the molecular ion peak. libretexts.orgulethbridge.ca This pattern is a key signature for identifying the presence of these halogens in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for picolinamides involve cleavage of the amide bond and loss of the amide group (-CONH₂). For this compound, characteristic fragmentation would likely involve the initial loss of the amide radical, followed by subsequent losses of CO, HCN, or the halogen atoms. The major fragmentation patterns for amides often include alpha-cleavage and McLafferty rearrangement.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IsotopologueMass (Da)Relative Abundance (%)
C₆H₄⁷⁹Br³⁵ClN₂O233.93100.0
C₆H₄⁸¹Br³⁵ClN₂O235.9397.7
C₆H₄⁷⁹Br³⁷ClN₂O235.9332.6
C₆H₄⁸¹Br³⁷ClN₂O237.9331.8

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula of C₆H₄BrClN₂O by matching the experimentally observed mass to the calculated exact mass with a very low margin of error. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures or for purifying a target compound before structural analysis. In the context of this compound, an LC-MS system would first separate the compound from any impurities or byproducts from a synthesis reaction. The separated compound then enters the mass spectrometer, which provides mass and fragmentation data for positive identification. This technique is also valuable for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group of the amide.

The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions. The presence of the bromo, chloro, and amide substituents on the pyridine ring will influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima. The carbonyl group of the amide will give rise to a weaker n → π* transition at a longer wavelength. The solvent used for the analysis can also affect the positions of these absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)Description
π → π200-300Strong absorption due to the aromatic pyridine ring.
n → π>300Weak absorption due to the carbonyl group of the amide.

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.netscirp.org This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

Table 3: Representative Crystallographic Data for Picolinamide (B142947) Derivatives

ParameterPicolinamideN-(4-methoxyphenyl)picolinamide
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)5.2074-
b (Å)7.1004-
c (Å)16.2531-
β (°)--

Computational and Theoretical Investigations of 4 Bromo 6 Chloropicolinamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 4-bromo-6-chloropicolinamide.

Predicting Reaction Mechanisms and Transition State Energetics

DFT calculations could be employed to model various chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers could predict the most likely reaction pathways. For instance, the susceptibility of the bromo and chloro substituents to nucleophilic substitution could be compared by modeling the respective reaction coordinates and determining the activation energies. This would provide a theoretical basis for understanding its synthetic utility and potential degradation pathways.

Elucidating Electronic Structure and Molecular Orbitals

Analysis of the electronic structure would reveal how the electron density is distributed across the this compound molecule. The electronegative halogen atoms and the amide group would significantly influence this distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability
Dipole Moment(Value in Debye)Indicates overall polarity of the molecule

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and intermolecular interactions of this compound.

Conformational Analysis and Stability

Conformational analysis would identify the most stable spatial arrangements of the atoms in the molecule. The rotation around the C-C and C-N bonds, particularly involving the amide group, would be a key focus. By calculating the potential energy surface as a function of specific dihedral angles, the global and local energy minima corresponding to the most stable conformers could be identified.

Insights into Intra- and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The presence of bromine, chlorine, nitrogen, and oxygen atoms in this compound suggests the potential for significant non-covalent interactions. Molecular dynamics simulations of the molecule in a condensed phase (e.g., in a crystal lattice or in solution) would be crucial for understanding these interactions. Specifically, the simulations could reveal the propensity for:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of dimers or extended networks.

Halogen Bonding: The electropositive regions (σ-holes) on the outer surface of the bromine and chlorine atoms could interact with Lewis bases, such as the oxygen or nitrogen atoms of neighboring molecules. The relative strengths of bromine- and chlorine-centered halogen bonds could be compared.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPredicted Importance
Hydrogen BondN-H (amide)O=C (amide)High
Halogen BondC-BrO=C, N (pyridine)Moderate
Halogen BondC-ClO=C, N (pyridine)Low to Moderate
π-π StackingPyridine (B92270) RingPyridine RingPossible

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations could be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This would help in assigning the observed experimental vibrational bands to specific molecular motions, such as C-Br stretching, C-Cl stretching, N-H bending, and C=O stretching.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of the chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei would provide valuable support for the assignment of signals in experimentally obtained NMR spectra.

The comparison of these predicted parameters with experimental data serves as a validation of the computational model and provides a more robust understanding of the molecular structure and properties.

Structure-Reactivity Relationship Studies from Computational Data

Computational and theoretical investigations provide a powerful lens through which to understand the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing methods such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties and reactivity descriptors. These theoretical insights are crucial for predicting the behavior of the molecule in chemical reactions and its interactions with biological systems. The strategic placement of bromo and chloro substituents on the picolinamide (B142947) scaffold significantly influences the electronic distribution and, consequently, the reactivity of the entire molecule.

The core of structure-reactivity analysis lies in understanding how the electron-withdrawing nature of the halogen atoms (bromine and chlorine) and the amide group modulates the electron density of the pyridine ring. These substituents alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are fundamental to chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map is another valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the amide group and potentially near the carbon atoms attached to the halogens, highlighting sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, global hardness, and electrophilicity index. For this compound, these calculated values would offer a comparative framework for understanding its reactivity relative to other picolinamide derivatives. The electron-withdrawing halogens are anticipated to increase the electrophilicity index, suggesting a greater susceptibility to nucleophilic attack compared to unsubstituted picolinamide.

The following tables present hypothetical, yet scientifically plausible, data derived from the principles of computational chemistry as applied to this compound and related structures. These tables are intended to illustrate the type of data generated in computational studies and the insights they provide into structure-reactivity relationships.

Table 1: Calculated Frontier Molecular Orbital Energies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Picolinamide-6.5-0.85.7
4-Bromopicolinamide-6.8-1.25.6
6-Chloropicolinamide-6.7-1.15.6
This compound-7.0-1.55.5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Calculated Global Reactivity Descriptors

CompoundIonization Potential (I)Electron Affinity (A)Global Hardness (η)Electrophilicity Index (ω)
Picolinamide6.50.82.851.87
4-Bromopicolinamide6.81.22.802.41
6-Chloropicolinamide6.71.12.802.25
This compound7.01.52.752.95

Note: Data are hypothetical and for illustrative purposes.

These tables illustrate that the introduction of halogen substituents is predicted to lower the HOMO and LUMO energies and decrease the energy gap, suggesting an increase in reactivity. Furthermore, the global reactivity descriptors indicate that this compound is likely to be more electrophilic than its non-halogenated or mono-halogenated counterparts. Such computational insights are invaluable for guiding the synthesis of new derivatives with tailored reactivity profiles.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Synthetic Routes and Transformations

While established methods for the synthesis of picolinamides exist, the pursuit of novel synthetic routes for 4-Bromo-6-chloropicolinamide remains a key objective. Future research will likely concentrate on innovative strategies that offer improved efficiency, atom economy, and access to new chemical space.

One promising avenue is the development of late-stage functionalization techniques. These methods would allow for the direct introduction or modification of the bromo and chloro substituents on a pre-formed picolinamide (B142947) core, bypassing the need for multi-step syntheses from substituted pyridine (B92270) precursors. Such strategies could provide rapid access to a library of analogues for structure-activity relationship studies.

Furthermore, chemists are devising innovative strategies for synthesizing complex molecular structures, such as the carbocyclic 5-8-5 fused ring system, which have significant therapeutic potential. eurekalert.orgbusiness-standard.com The development of streamlined, modular schemes for producing such intricate frameworks, which were previously resource-intensive, could inspire new approaches to building upon the this compound scaffold. eurekalert.orgbusiness-standard.com The exploration of C–H functionalization, which has become a powerful tool for synthesizing heterocyclic compounds, presents another frontier. nih.gov Applying these reactions to the picolinamide ring could enable direct and selective bond formation at previously inaccessible positions, significantly simplifying the synthesis of complex derivatives. nih.gov

Development of Novel Catalytic Systems for Selective Functionalization

The precise and selective functionalization of the pyridine ring in this compound is a significant challenge due to the electronic properties of the heterocycle. The development of novel catalytic systems is paramount to overcoming these hurdles and enabling controlled transformations at specific positions.

Future research is expected to focus on catalyst design to achieve regioselective cross-coupling reactions. For instance, new palladium, nickel, or copper-based catalysts with tailored ligands could differentiate between the C4-Br and C6-Cl positions, allowing for sequential and site-selective introduction of various functional groups. Transition metal-catalyzed reactions are already widely used for functionalizing the C2 position of pyridines, and extending this control to other positions is a key goal. nih.gov

Recent breakthroughs include the development of heterogeneous geminal atom catalysts (GACs), which feature two metal cores that work in concert to facilitate efficient and selective reactions. sciencedaily.com These novel catalysts have shown promise in improving yields and can be recovered and reused, enhancing the sustainability of chemical manufacturing. sciencedaily.com For example, a new class of GACs using copper ions supported on polymeric carbon nitride has demonstrated significantly lower carbon footprints compared to conventional catalysts in cross-coupling reactions. sciencedaily.com Applying such systems to the synthesis and modification of this compound could lead to greener and more efficient manufacturing processes. sciencedaily.com Additionally, research into platinum catalysts containing rare-earth element oxides is opening new possibilities for hydrogenation reactions, which could be relevant for transformations of derivatives of the target compound. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced efficiency, safety, and reproducibility. researchgate.net Adopting these technologies for the synthesis of this compound could offer substantial advantages over traditional batch processing.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.netmdpi.com Its continuous nature allows for the safe handling of hazardous reagents and unstable intermediates, minimizing risks associated with large-scale batch production. thieme-connect.denih.gov For a multi-step synthesis, flow reactors can be coupled, eliminating the need for isolating and purifying intermediates at each stage. mdpi.com

Automated platforms, combined with flow chemistry, can accelerate the discovery and optimization of reaction conditions. chimia.ch These systems can perform numerous experiments in a high-throughput manner, rapidly identifying optimal synthetic routes. researchgate.net The development of automated radial synthesis and the use of machine learning algorithms to guide synthesis can further expedite the creation of new derivatives of this compound for various research applications. researchgate.netchimia.ch

TechnologyPotential Advantage for this compound Synthesis
Flow Chemistry Precise control of reaction conditions, improved heat and mass transfer, enhanced safety for hazardous reactions, potential for higher yields and purity. researchgate.netmdpi.com
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis of derivatives, reduced manual labor and human error. chimia.ch
Telescoped Reactions Elimination of intermediate isolation and purification steps, leading to shorter overall synthesis time and reduced waste. thieme-connect.de
In-line Analytics Real-time reaction monitoring and optimization, ensuring consistent product quality. researchgate.net

Advanced In Silico Methodologies for Predictive Chemistry

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Applying these methodologies to this compound can provide deep insights into its reactivity and guide the rational design of new synthetic transformations and functional molecules.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of catalytic reactions, and understand the electronic structure of the molecule. This knowledge can help in selecting the most appropriate reagents and catalysts for a desired transformation, thereby reducing the amount of empirical experimentation required.

Furthermore, pharmacophore modeling and virtual screening can be used to identify potential biological targets for derivatives of this compound. By building computational models based on known active compounds, researchers can screen large virtual libraries of molecules to prioritize candidates for synthesis and biological evaluation. researchgate.net This in silico approach accelerates the early stages of drug discovery and other materials science applications by focusing resources on the most promising compounds.

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